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molecular formula C11H13ClN2O3 B8634016 2'-Chloro-4'-nitrovaleranilide

2'-Chloro-4'-nitrovaleranilide

Cat. No. B8634016
M. Wt: 256.68 g/mol
InChI Key: JWNKCHPRFWZEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04173646

Procedure details

2'-Chloro-4'-nitrovaleranilide (13.0 g.) is dissolved in warm glacial acetic acid (100 ml.) and iron powder (14 g.) is added portionwise to maintain gentle boiling. The resulting reaction mixture is refluxed for one-half hour and filtered. The filtrate is evaporated under reduced pressure and the residue is triturated with water. The solid that forms is collected (11.5 g.) and recrystallized from cyclohexane to yield 7.5 g., m.p. 96.5°-99° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:3]=1[NH:4][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9]>C(O)(=O)C.[Fe]>[NH2:15][C:13]1[CH:12]=[CH:11][C:3]([NH:4][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])=[C:2]([Cl:1])[CH:14]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=C(NC(CCCC)=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle boiling
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for one-half hour
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is triturated with water
CUSTOM
Type
CUSTOM
Details
The solid that forms is collected (11.5 g.)
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
to yield 7.5 g

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(NC(CCCC)=O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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